molecular formula C18H19ClN2O3 B11091132 8-chloro-4-(cyclohex-3-en-1-yl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol

8-chloro-4-(cyclohex-3-en-1-yl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol

Cat. No.: B11091132
M. Wt: 346.8 g/mol
InChI Key: WCMULIPDJGIOHP-UHFFFAOYSA-N
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Description

8-Chloro-4-(3-cyclohexenyl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4-(3-cyclohexenyl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might begin with the preparation of a cyclohexenyl-substituted intermediate, followed by nitration and chlorination reactions to introduce the nitro and chloro groups, respectively. The final step often involves cyclization to form the quinoline ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4-(3-cyclohexenyl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce a wide range of functionalized quinoline derivatives.

Scientific Research Applications

8-Chloro-4-(3-cyclohexenyl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 8-chloro-4-(3-cyclohexenyl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or receptors, disrupting key biological processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Chloroquine: An antimalarial drug with a quinoline core.

    Nitroquinoline: A class of compounds with nitro groups on the quinoline ring.

Uniqueness

8-Chloro-4-(3-cyclohexenyl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexenyl group, along with the nitro and chloro substituents, makes it a versatile compound for various applications and research studies.

Properties

Molecular Formula

C18H19ClN2O3

Molecular Weight

346.8 g/mol

IUPAC Name

8-chloro-4-cyclohex-3-en-1-yl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol

InChI

InChI=1S/C18H19ClN2O3/c19-13-9-14(22)17-15(18(13)21(23)24)11-7-4-8-12(11)16(20-17)10-5-2-1-3-6-10/h1-2,4,7,9-12,16,20,22H,3,5-6,8H2

InChI Key

WCMULIPDJGIOHP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C2C3CC=CC3C4=C(N2)C(=CC(=C4[N+](=O)[O-])Cl)O

Origin of Product

United States

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